

A Technical Guide to the Biological Activities of Thiazolone Derivatives

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)-4(5H)-thiazolone

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Abstract: Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a core scaffold in a multitude of synthetic compounds with significant therapeutic potential. Derivatives of this structure, particularly thiazolones and related compounds, have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and various enzyme-inhibiting properties. This technical guide provides an in-depth overview of the primary biological activities of thiazolone derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and experimental workflows. The information is curated to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Thiazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiazolone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values.

Table 1: Anticancer Activity of Selected Thiazolone Derivatives

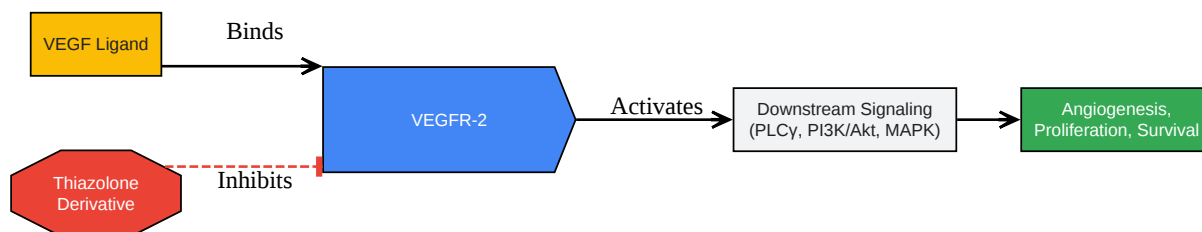
Compound	Cancer Cell Line	Activity	Value	Reference
Compound 4c	MCF-7 (Breast)	IC50	2.57 ± 0.16 µM	[1]
	HepG2 (Liver)	IC50	7.26 ± 0.44 µM	[1]
Compound 16	HT29 (Colon)	logGI50	-6.37	[2]
Naphthalene-azine-thiazole 6a	OVCAR-4 (Ovarian)	IC50	1.569 ± 0.06 µM	[3]
Compound 4d	HCT-116 (Colon)	IC50	2.31 ± 0.43 µM	[4]
	HepG2 (Liver)	IC50	2.31 ± 0.43 µM	[4]

| Compound 4c (thiazolylhyrazono-thiazole)| HCT-116 (Colon) | IC50 | 2.94 ± 0.62 µM |[4] |

Mechanisms of Action

Kinase Inhibition: A primary mechanism for the anticancer effects of thiazolones is the inhibition of protein kinases crucial for tumor angiogenesis and proliferation.

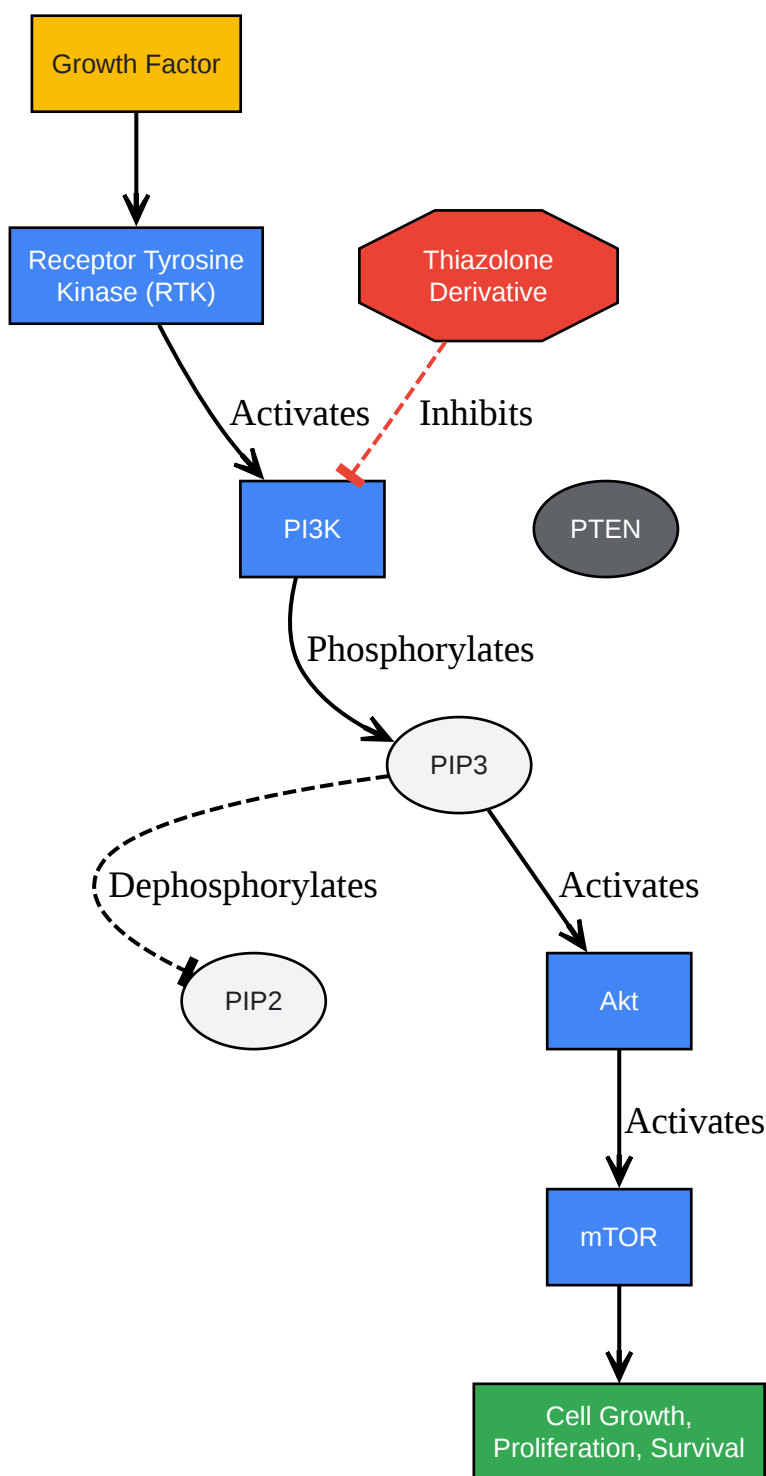
- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.[5][6] Several thiazolone derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 4c demonstrated significant VEGFR-2 inhibition with an IC50 of 0.15 µM.[1]

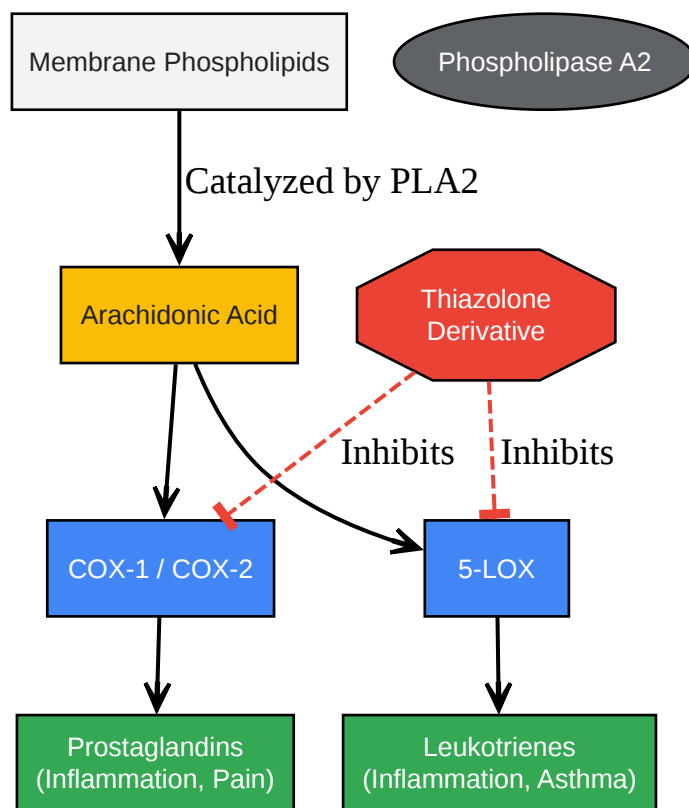


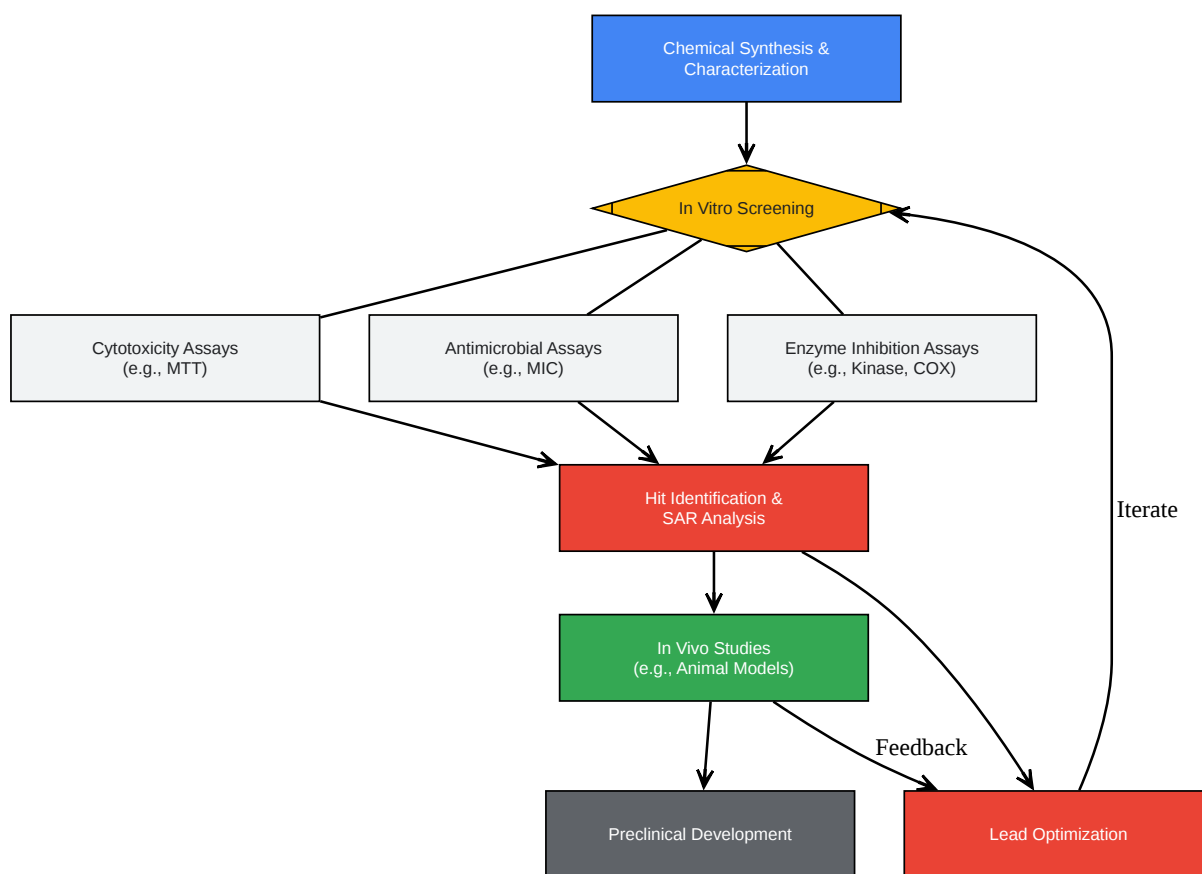
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VEGFR-2 Signaling Inhibition by Thiazolones.

- **PI3K/Akt/mTOR Pathway Inhibition:** This pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is common in many cancers.[7][8][9] Naphthalene-azine-thiazole derivative 6a was found to inhibit PI3K α with an IC₅₀ value of $0.225 \pm 0.01 \mu\text{M}$, leading to a powerful decrease in Akt and mTOR phosphorylation.[3]







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